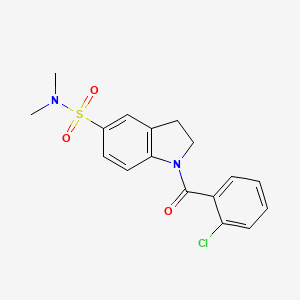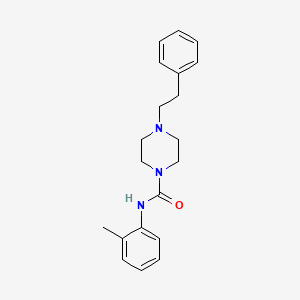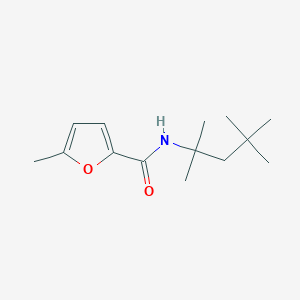
1-(2-chlorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide, also known as Indoximod, is a small molecule drug that has been used in scientific research for its immunomodulatory properties. It is a potent inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, which plays a significant role in immune tolerance and tumor immune evasion.
Wirkmechanismus
1-(2-chlorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide acts as a competitive inhibitor of the IDO pathway, which is a key regulator of immune tolerance and tumor immune evasion. IDO is an enzyme that converts tryptophan into kynurenine, which has immunosuppressive effects on T cells. By inhibiting IDO, this compound increases the availability of tryptophan and decreases the production of kynurenine, leading to increased T cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the immune system. It increases the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, and decreases the production of immunosuppressive cytokines, such as interleukin-10. This compound also enhances the function of dendritic cells, which play a critical role in antigen presentation and T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chlorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide for lab experiments is its specificity for the IDO pathway, which allows for targeted inhibition of immune tolerance and tumor immune evasion. It also has a favorable safety profile, with no significant toxicity observed in preclinical and clinical studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-chlorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide in scientific research. One area of interest is its potential use in combination with other immunotherapies, such as checkpoint inhibitors, to improve their efficacy in treating various types of cancer. Another area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, by modulating the immune response. Additionally, there is ongoing research on developing more potent and selective IDO inhibitors based on the structure of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide has been extensively studied for its immunomodulatory properties in various preclinical and clinical studies. It has been shown to enhance the anti-tumor immune response by inhibiting the IDO pathway, which leads to increased T cell activation and proliferation. This compound has also been studied for its potential use in combination with other immunotherapies, such as checkpoint inhibitors, to improve their efficacy.
Eigenschaften
IUPAC Name |
1-(2-chlorobenzoyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-19(2)24(22,23)13-7-8-16-12(11-13)9-10-20(16)17(21)14-5-3-4-6-15(14)18/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSZKAUVAHZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-tert-butylphenyl)-1-(4-chlorobenzyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4680175.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B4680185.png)
![N-(3-bromophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4680202.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4680210.png)

![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4680229.png)
![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4680239.png)
![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4680260.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4680268.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![4-(butylthio)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4680280.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4680291.png)